molecular formula C10H9BrN2O2 B8085137 Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8085137
M. Wt: 269.09 g/mol
InChI Key: IGRIXOIBIPPFBM-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS: 372198-69-1, Molecular Formula: C₁₀H₉BrN₂O₂, MW: 269.1) is a brominated imidazopyridine derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features an imidazo[1,5-a]pyridine core with a bromine atom at the 6-position and an ethyl ester group at the 3-position (Figure 1). This compound serves as a key precursor in Suzuki-Miyaura cross-coupling reactions to generate diverse derivatives for drug discovery, particularly in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors .

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIXOIBIPPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the use of a Grignard reagent to facilitate carboxylation at the 3-position of the imidazo[1,2-a]pyridine core. A representative procedure involves treating 6-bromo-3-iodoimidazo[1,2-a]pyridine with isopropyl magnesium bromide in anhydrous tetrahydrofuran (THF), followed by quenching with ethyl chlorocarbonate. Key steps include:

  • Grignard Formation : Isopropyl magnesium bromide reacts with the iodinated precursor at −60°C to generate a nucleophilic intermediate.

  • Electrophilic Quenching : Addition of ethyl chlorocarbonate introduces the carboxylate group, yielding the target compound after workup.

Table 1: Reaction Parameters and Yield Data

ParameterValue/DescriptionSource
Starting Material6-Bromo-3-iodoimidazo[1,2-a]pyridine
Grignard ReagentIsopropyl magnesium bromide (0.75 M in THF)
SolventAnhydrous THF
Temperature−60°C to 0°C
Reaction Time1.5 hours
Yield5.09 g (quantitative yield not reported)

Optimization Insights

  • Solvent Purity : Anhydrous THF is critical to prevent side reactions with moisture.

  • Temperature Control : Maintaining temperatures below −60°C during Grignard formation minimizes decomposition.

  • Workup Strategy : Sequential extraction with ethyl acetate and saturated sodium bicarbonate ensures high recovery (>90%).

Cyclocondensation of Ethyl Formylchloroacetate with 5-Bromopyridin-2-Amine

Reaction Pathway

This one-pot synthesis leverages the cyclocondensation of ethyl formylchloroacetate and 5-bromopyridin-2-amine in ethanol under reflux. The reaction proceeds via:

  • Nucleophilic Attack : The amine attacks the carbonyl group of ethyl formylchloroacetate.

  • Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine ring.

  • Bromine Retention : The bromine substituent remains intact due to the inertness of the C–Br bond under these conditions.

Table 2: Cyclocondensation Protocol

ParameterValue/DescriptionSource
Starting Material5-Bromopyridin-2-amine
ReagentEthyl formylchloroacetate
SolventEthanol
TemperatureReflux (≈80°C)
Reaction Time12–18 hours
Yield21% (after chromatography)

Challenges and Solutions

  • Low Yield : The modest 21% yield stems from competing side reactions, such as hydrolysis of the ester group. Strategies to improve efficiency include:

    • Catalytic Acid : Adding p-toluenesulfonic acid (pTSA) accelerates cyclization.

    • Microwave Assistance : Reducing reaction time to 2–3 hours while maintaining yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

CriterionGrignard MethodCyclocondensation Method
Yield High (quantitative)Moderate (21%)
Complexity Multi-step, air-sensitiveOne-pot, simple workup
Scalability Suitable for large-scaleLimited by purification
Cost High (Grignard reagents)Low (commodity chemicals)

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 1.43 (t, J = 7.2 Hz, 3H), 4.43 (q, J = 7.2 Hz, 2H), 7.49 (dd, J = 9.2/2.0 Hz, 1H), 7.63 (dd, J = 9.2/0.8 Hz, 1H), 8.27 (s, 1H), 9.49 (dd, J = 2.0/0.8 Hz, 1H).

  • LC-MS : m/z 269 [M+H]⁺, confirming molecular formula C₁₀H₉BrN₂O₂.

Purity Assessment

  • HPLC : ≥98.20% purity achieved using a C18 column (MeCN/H₂O gradient).

  • Elemental Analysis : Carbon and nitrogen values within 0.3% of theoretical values.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements adapt the Grignard method for continuous flow reactors, enhancing reproducibility and safety. Key parameters include:

  • Residence Time : 10–15 minutes at 25°C.

  • Throughput : 50–100 g/hour with >95% conversion.

Solvent Recycling

  • THF Recovery : Distillation recovers >85% solvent, reducing waste and cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

    Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are employed.

Major Products

The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, dehalogenated derivatives, and coupled products with various functional groups.

Comparison with Similar Compounds

Derivatives with Substituent Variations at the 6-Position

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes Suzuki coupling with boronic acids to yield analogs with aryl or heteroaryl groups at the 6-position. Key derivatives include:

Compound Name Substituent (R) Molecular Weight Yield (%) LC-MS [M+H]⁺ Key Applications Reference
Ethyl 6-(4,4,5,5-TMP-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (25) Boronic ester 317.2 100 317.2 Intermediate for further couplings
Ethyl 6-{5-[(propan-2-yl)oxy]pyridin-3-yl}imidazo[1,5-a]pyridine-3-carboxylate (27) Isopropoxy-pyridinyl 326.1 93 326.1 GSK-3β inhibitor synthesis
Ethyl 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (29) 2,3-Difluorophenyl 303.1 90 303.1 Not specified

Key Findings :

  • The boronic ester derivative (25) is pivotal for synthesizing complex analogs due to its high yield (100%) and reactivity .
  • Compound 27 demonstrates the compound's adaptability in introducing alkoxy-substituted aryl groups, critical for modulating drug solubility and target binding .

Heterocyclic Core Variations: Imidazo vs. Pyrazolo Derivatives

Replacing the imidazo[1,5-a]pyridine core with pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine alters electronic properties and bioactivity:

Compound Name Core Structure Molecular Weight Key Features Reference
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 270.09 Higher polarity due to additional nitrogen
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) Pyrazolo[1,5-a]pyridine 314.13 Methoxy group enhances metabolic stability

Key Findings :

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., CAS 1027511-41-6) exhibit increased polarity compared to imidazopyridines, influencing their pharmacokinetic profiles .
  • Methoxy-substituted pyrazolo derivatives (e.g., 13) are prioritized in antiviral research due to improved stability .

Positional Isomers of Bromo Substituents

Bromine placement on the imidazo ring significantly impacts reactivity and downstream applications:

Compound Name Bromine Position Molecular Weight Synthetic Utility Reference
Ethyl 5-bromoimidazo[1,5-a]pyridine-3-carboxylate 5-position 269.1 Less reactive in cross-couplings
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate 7-position 269.1 Used in regioselective chlorination

Key Findings :

  • The 6-bromo derivative is more reactive in Suzuki couplings than its 5- or 7-bromo counterparts due to electronic and steric factors .
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide to yield chloromethyl or dihydro derivatives, highlighting positional sensitivity .

Ester Group Modifications

Varying the ester group (ethyl, methyl, propyl) affects lipophilicity and hydrolysis rates:

Compound Name Ester Group Molecular Weight Hydrolysis Rate (Relative to Ethyl) Reference
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (18) Methyl 242.05 Faster hydrolysis
Propyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (19) Propyl 270.09 Slower hydrolysis

Key Findings :

  • Methyl esters (e.g., 18) are prone to faster enzymatic degradation, making them less suitable for long-acting formulations .
  • Propyl esters (e.g., 19) enhance membrane permeability in prodrug designs .

Biological Activity

Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} with a molecular weight of 269.10 g/mol. The compound is characterized by high gastrointestinal absorption and the potential to cross the blood-brain barrier, suggesting possible central nervous system effects.

Antibacterial Properties

Recent studies have highlighted the compound's anti-proliferative activity against Streptococcus pneumoniae, a major pathogen responsible for respiratory infections. This compound shows a unique mechanism of action by interacting with the Vitamin K3-binding region of the FtsZ protein, which is essential for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth .

Table 1: Inhibition of Streptococcus pneumoniae by this compound

CompoundTargetMIC (µg/mL)Mechanism
This compoundFtsZ protein< 10Inhibits cell division

The compound has been identified as one of the first narrow-spectrum agents targeting FtsZ in S. pneumoniae, providing a promising lead for developing new antimicrobial agents .

Anti-HBV Activity

In addition to its antibacterial properties, this compound derivatives have been evaluated for their anti-hepatitis B virus (HBV) activity. A series of derivatives demonstrated effective inhibition of HBV replication in vitro, with IC50_{50} values ranging from 1.3 to 9.1 µM. This suggests potential applications in treating viral infections .

The primary mode of action for this compound involves its binding to specific proteins involved in bacterial cell division and viral replication. By inhibiting the FtsZ protein in bacteria and potentially targeting viral replication mechanisms in HBV, this compound showcases versatility in its biological effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study on Antibacterial Activity : A recent investigation revealed that this compound significantly inhibits the growth of S. pneumoniae without affecting other bacterial strains, highlighting its specificity and potential as a targeted therapy .
  • Anti-HBV Evaluation : Research involving various derivatives showed promising results against HBV, indicating that modifications to the structure could enhance efficacy while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, analogous imidazo[1,5-a]pyridine derivatives are synthesized via condensation of aminomethyl pyridine with ethyl oxalyl chloride, followed by bromination using reagents like NBS (N-bromosuccinimide) in DMF at 0–5°C . Purification via flash chromatography (e.g., dichloromethane/methanol 9:1) ensures high yield and purity . Optimization includes controlling temperature during bromination to minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C-NMR) confirms the imidazo[1,5-a]pyridine scaffold and substituent positions. For example, ¹H-NMR peaks near δ 1.4 ppm (triplet, ethyl ester) and δ 8.2–8.5 ppm (aromatic protons) are diagnostic . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., m/z calc. for C₁₀H₉BrN₂O₂: 284.08) . Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the primary reactivity patterns of the bromo substituent in this compound?

  • Methodological Answer : The bromo group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in polar aprotic solvents (e.g., DMF, 80°C) using K₂CO₃ as a base . Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids are catalyzed by Pd(PPh₃)₄ in toluene/EtOH at reflux . Competitive reactivity at the ester group (e.g., hydrolysis) can occur under basic conditions, necessitating pH control.

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s electronic properties compared to chloro or methyl analogs?

  • Methodological Answer : Bromine’s higher electronegativity and larger atomic radius increase the compound’s electron-withdrawing effect and steric hindrance compared to chloro or methyl analogs. This alters reaction kinetics in cross-couplings (e.g., slower oxidative addition in Pd-catalyzed reactions) and shifts NMR signals (e.g., downfield aromatic protons) . Computational studies (DFT) can quantify these effects by comparing LUMO energies and charge distribution .

Q. What strategies are effective in resolving contradictory crystallographic data for imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in crystal structures (e.g., dihedral angles, puckering) are addressed by refining X-ray diffraction data with software like SHELX. For example, in fused pyrimidine systems, the pyridine ring’s puckering (deviation ~0.224 Å from planarity) is validated via anisotropic displacement parameters and hydrogen-bonding networks . Temperature-controlled crystallization (e.g., ethyl acetate/ethanol 3:2) minimizes polymorphism .

Q. How can the compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

  • Methodological Answer : The bromo group serves as a handle for conjugating E3 ligase ligands (e.g., thalidomide analogs) via click chemistry (CuAAC). The ester can be hydrolyzed to a carboxylic acid for amide coupling to target protein binders. In vitro assays (e.g., Western blot for protein degradation) validate PROTAC efficiency, with optimization of linker length/spacing critical for ternary complex formation .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., Pd-catalyzed couplings) .
  • Analytical Cross-Validation : Combine NMR, HRMS, and single-crystal XRD to resolve structural ambiguities .
  • Reactivity Screening : Employ high-throughput screening (HTS) with diverse nucleophiles to map substitution preferences .

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